2,3,3-Trichloroprop-2-en-1-yl 5-[(2-methylphenyl)amino]-5-oxopentanoate
Description
2,3,3-Trichloroprop-2-en-1-yl 4-[(2-methylphenyl)carbamoyl]butanoate is a synthetic organic compound known for its unique chemical structure and reactivity. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Properties
Molecular Formula |
C15H16Cl3NO3 |
|---|---|
Molecular Weight |
364.6 g/mol |
IUPAC Name |
2,3,3-trichloroprop-2-enyl 5-(2-methylanilino)-5-oxopentanoate |
InChI |
InChI=1S/C15H16Cl3NO3/c1-10-5-2-3-6-12(10)19-13(20)7-4-8-14(21)22-9-11(16)15(17)18/h2-3,5-6H,4,7-9H2,1H3,(H,19,20) |
InChI Key |
CYULGPMZYQNDQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CCCC(=O)OCC(=C(Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3-Trichloroprop-2-en-1-yl 4-[(2-methylphenyl)carbamoyl]butanoate typically involves the reaction of 2,3,3-trichloroprop-2-en-1-ol with 4-[(2-methylphenyl)carbamoyl]butanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, where the reactants are combined in a controlled environment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2,3,3-Trichloroprop-2-en-1-yl 4-[(2-methylphenyl)carbamoyl]butanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trichloroprop-2-en-1-yl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2,3,3-Trichloroprop-2-en-1-yl 4-[(2-methylphenyl)carbamoyl]butanoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to create various derivatives and study reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activity and protein interactions.
Medicine: Research into potential pharmaceutical applications, such as drug development and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3,3-Trichloroprop-2-en-1-yl 4-[(2-methylphenyl)carbamoyl]butanoate involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The specific pathways involved depend on the context of its application, whether in chemical reactions or biological systems.
Comparison with Similar Compounds
Similar Compounds
- 2,3,3-Trichloroprop-2-en-1-yl 4-[(2,4-dimethoxypyrimidin-5-yl)amino]-4-oxobutanoate
- 2,3,3-Trichloroprop-2-en-1-yl 3-[(2,4-dimethoxypyrimidin-5-yl)carbamoyl]propanoate
Uniqueness
2,3,3-Trichloroprop-2-en-1-yl 4-[(2-methylphenyl)carbamoyl]butanoate is unique due to its specific chemical structure, which imparts distinct reactivity and properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
